molecular formula C17H16O4 B12665211 1-(2,5-Dimethoxyphenyl)-3-phenyl-1,3-propanedione CAS No. 142472-12-6

1-(2,5-Dimethoxyphenyl)-3-phenyl-1,3-propanedione

Cat. No.: B12665211
CAS No.: 142472-12-6
M. Wt: 284.31 g/mol
InChI Key: ZYEKHORKZUKZHP-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-phenyl-1,3-propanedione is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and are often used as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-3-phenyl-1,3-propanedione typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature .

Industrial Production Methods

For industrial production, the process can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as Lewis acids can also enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-3-phenyl-1,3-propanedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-3-phenyl-1,3-propanedione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-phenyl-1,3-propanedione involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation .

Properties

CAS No.

142472-12-6

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-phenylpropane-1,3-dione

InChI

InChI=1S/C17H16O4/c1-20-13-8-9-17(21-2)14(10-13)16(19)11-15(18)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3

InChI Key

ZYEKHORKZUKZHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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